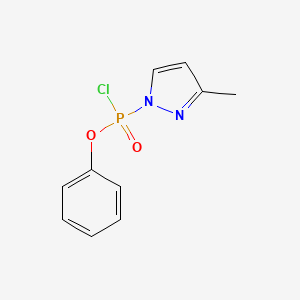
Phenyl (3-methyl-1H-pyrazol-1-yl)phosphonochloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl (3-methyl-1H-pyrazol-1-yl)phosphonochloridate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phenyl group, a pyrazole ring, and a phosphonochloridate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (3-methyl-1H-pyrazol-1-yl)phosphonochloridate typically involves the reaction of phenylphosphonic dichloride with 3-methyl-1H-pyrazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonochloridate group. Common solvents used in this reaction include dichloromethane or toluene. The reaction is usually performed at low temperatures to control the reactivity of the phosphonochloridate group .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of automated systems can also enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl (3-methyl-1H-pyrazol-1-yl)phosphonochloridate undergoes various types of chemical reactions, including:
Substitution Reactions: The phosphonochloridate group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding phosphonates, phosphonamides, or phosphonothioates.
Hydrolysis: In the presence of water, the phosphonochloridate group can hydrolyze to form phosphonic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, toluene
Conditions: Anhydrous, low temperature
Major Products
Phosphonates: Formed by substitution with alcohols
Phosphonamides: Formed by substitution with amines
Phosphonothioates: Formed by substitution with thiols.
Wissenschaftliche Forschungsanwendungen
Phenyl (3-methyl-1H-pyrazol-1-yl)phosphonochloridate has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing phosphonochloridate groups into organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of bioactive compounds.
Materials Science:
Wirkmechanismus
The mechanism of action of Phenyl (3-methyl-1H-pyrazol-1-yl)phosphonochloridate involves the reactivity of the phosphonochloridate group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylphosphonic Dichloride: A precursor used in the synthesis of Phenyl (3-methyl-1H-pyrazol-1-yl)phosphonochloridate.
3-Methyl-1H-pyrazole: The pyrazole ring component used in the synthesis.
Phosphonates: Compounds with similar reactivity and applications.
Uniqueness
This compound is unique due to the combination of the phenyl, pyrazole, and phosphonochloridate groups, which confer distinct reactivity and potential for diverse applications in organic synthesis, medicinal chemistry, and materials science .
Eigenschaften
CAS-Nummer |
102534-74-7 |
|---|---|
Molekularformel |
C10H10ClN2O2P |
Molekulargewicht |
256.62 g/mol |
IUPAC-Name |
1-[chloro(phenoxy)phosphoryl]-3-methylpyrazole |
InChI |
InChI=1S/C10H10ClN2O2P/c1-9-7-8-13(12-9)16(11,14)15-10-5-3-2-4-6-10/h2-8H,1H3 |
InChI-Schlüssel |
CBMOXRAIQDOQMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1)P(=O)(OC2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]-](/img/structure/B14345437.png)
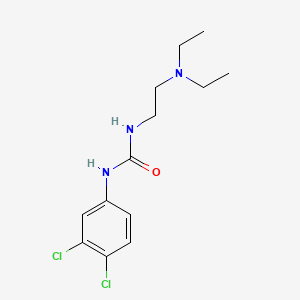
![2-[4-(Heptyloxy)phenyl]-5-(hexadecyloxy)-1,3-dioxane](/img/structure/B14345449.png)
![(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-(2-methoxyphenyl)methanimine]](/img/structure/B14345461.png)
![1-Ethoxy-4-phenylbicyclo[2.2.2]octane](/img/structure/B14345467.png)
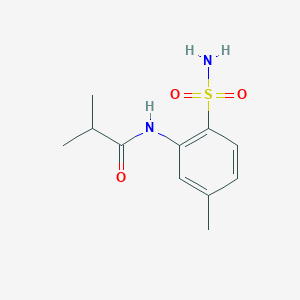
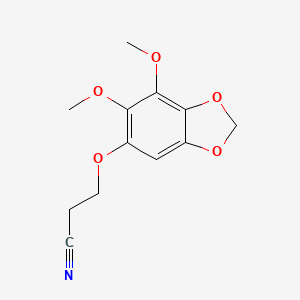
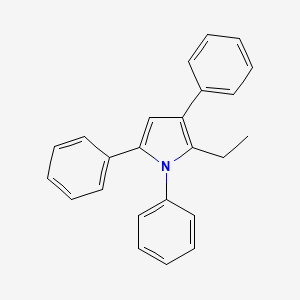
![[2,4,5-Tris(acetyloxymethyl)cyclohexyl]methyl ethanoate](/img/structure/B14345486.png)



![4-(4-Aminobutanamido)-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B14345511.png)

